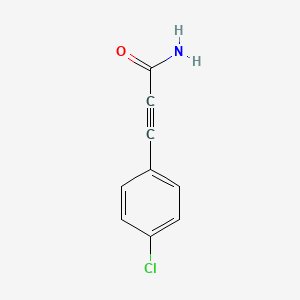
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and various substituents including a chloro, methoxy, and tosyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, functional groups are introduced through various reactions such as alkylation or acylation.
Introduction of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Tosylation: The tosyl group is typically introduced using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Studies: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
- N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of substituents on the aromatic rings also contributes to its distinct properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O4S/c1-16-3-6-19(7-4-16)34(31,32)23-10-9-22(27-28-23)29-13-11-17(12-14-29)24(30)26-18-5-8-21(33-2)20(25)15-18/h3-10,15,17H,11-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDVHRPMBNGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)
![5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2758223.png)
![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)
![(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2758226.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)



![2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2758234.png)
![5-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2758237.png)


